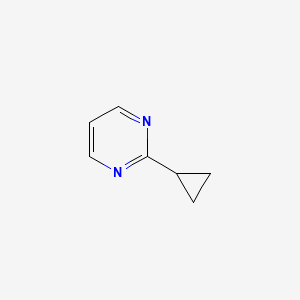

2-Cyclopropylpyrimidine

Beschreibung

General Overview of Pyrimidine (B1678525) Derivatives with Cyclopropyl (B3062369) Moieties

Pyrimidine, a six-membered heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 3, is a core structure in numerous biologically vital molecules, including the nucleobases cytosine, thymine, and uracil. The incorporation of a cyclopropyl group onto the pyrimidine ring gives rise to a class of compounds with significant potential in medicinal chemistry and materials science. These derivatives often exhibit unique conformational and electronic properties stemming from the interplay between the electron-deficient pyrimidine ring and the strained, three-membered cyclopropyl substituent. The synthesis of such compounds can be achieved through various methods, including the condensation of β-dicarbonyl compounds with N-C-N building blocks like cyclopropyl amidines.

Significance of the Cyclopropyl Group in Pyrimidine Chemistry

The cyclopropyl group is a small, rigid, and strained ring that imparts a range of desirable properties to a parent molecule. chemenu.com When attached to a pyrimidine scaffold, the cyclopropyl moiety can influence the molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The strained C-C bonds of the cyclopropyl ring have a higher p-character than typical alkanes, which can affect the electronic properties of the pyrimidine ring system. google.com This unique electronic nature can lead to enhanced potency and selectivity in drug candidates. chemenu.com Furthermore, the compact and conformationally restricted nature of the cyclopropyl group can help to lock a molecule into a bioactive conformation, a valuable strategy in drug design. chemenu.com

Historical Context of 2-Cyclopropylpyrimidine Research

The systematic study of pyrimidines dates back to 1884, with the parent compound being first synthesized in 1900. prepchem.com The exploration of cyclopropane-containing bioactive molecules has a rich history, with the unique properties of the cyclopropyl group being recognized for their potential to influence biological activity. While early research on pyrimidines focused on naturally occurring derivatives and their analogues, the deliberate synthesis of pyrimidines bearing a cyclopropyl substituent is a more modern endeavor, driven by the quest for novel pharmaceutical agents with improved properties. The synthesis of specific derivatives, such as 2-cyclopropyl-4,6-dichloro-5-amino-pyrimidine, highlights the ongoing interest in this chemical scaffold. nih.gov The development of synthetic methods to incorporate the cyclopropyl group onto the pyrimidine ring has been a key focus, enabling the exploration of the structure-activity relationships of this class of compounds.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-cyclopropylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2/c1-4-8-7(9-5-1)6-2-3-6/h1,4-6H,2-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPCVDCYAKMUIKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 2 Cyclopropylpyrimidine and Its Derivatives

Direct Synthesis Approaches to the Pyrimidine (B1678525) Core

The construction of the fundamental 2-cyclopropylpyrimidine framework often begins with the synthesis of a diol precursor, which can then be further modified.

Formation of This compound-4,6-diol (B2381095)

The synthesis of 2-alkylpyrimidine-4,6-diols is a key step in the creation of GPR84 agonists. nih.gov A common route to this compound-4,6-diol involves the condensation of a cyclopropyl (B3062369) amidine with a malonic ester derivative. nih.govgoogle.com For instance, the reaction of acetamidine (B91507) hydrochloride with dimethyl malonate in the presence of a base like sodium methoxide (B1231860) yields the corresponding pyrimidine-4,6-diol. google.com A similar strategy can be employed using cyclopropylamidine to furnish this compound-4,6-diol.

Furthermore, 2-cyclopropyl-4,6-dihydroxy-5-nitro-pyrimidine can be synthesized by reacting 2-cyclopropyl-4,6-dihydroxy-pyrimidine with fuming nitric acid in acetic acid at a controlled temperature below 15°C. prepchem.com

| Reactants | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 2-cyclopropyl-4,6-dihydroxy-pyrimidine, fuming nitric acid | Acetic acid | 2-cyclopropyl-4,6-dihydroxy-5-nitro-pyrimidine | 69.8 g | prepchem.com |

| Acetamidine hydrochloride, dimethyl malonate | Sodium methoxide, methanol (B129727) | 4,6-dihydroxy-2-methylpyrimidine | 86-87% | google.com |

| Guanidine hydrochloride, dimethyl malonate | Sodium methoxide, methanol | 2-amino-4,6-pyrimidinediol | 85% | chemicalbook.com |

Chlorination Routes for Dichlorinated Analogues (e.g., 4,6-Dichloro-2-cyclopropylpyrimidine)

The diol intermediates are often converted to their dichlorinated counterparts, which are versatile building blocks for further functionalization. The chlorination of pyrimidine-4,6-diols is typically achieved using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). chemicalbook.comgoogle.comchemicalbook.com

For example, 4,6-dihydroxypyrimidine (B14393) can be treated with phosphorus oxychloride to yield 4,6-dichloropyrimidine (B16783) in nearly quantitative yield. chemicalbook.com Similarly, 2,4-dihydroxypyrimidine (uracil) can be chlorinated with a mixture of thionyl chloride and bis(trichloromethyl) carbonate to produce 2,4-dichloropyrimidine (B19661) with a 95% yield. chemicalbook.com The synthesis of 4,6-dichloro-2-cyclopropylpyrimidine (B1593117) would follow a similar logic, starting from this compound-4,6-diol. uni.lu

| Starting Material | Chlorinating Agent | Product | Yield | Reference |

|---|---|---|---|---|

| 4,6-dihydroxypyrimidine | Phosphorus oxychloride | 4,6-dichloropyrimidine | ~100% | chemicalbook.com |

| 2,4-dihydroxypyrimidine | Thionyl chloride, bis(trichloromethyl) carbonate, DMAP | 2,4-dichloropyrimidine | 95% | chemicalbook.com |

| 4,6-diaminopyrimidine | Hydrochloric acid, sodium nitrite, cuprous chloride | 4,6-dichloropyrimidine | 86.4% | chemicalbook.com |

Functional Group Introduction and Modification Strategies

Once the core pyrimidine ring is established, a variety of functional groups can be introduced and modified to create a diverse range of derivatives.

Introduction of Cyclopropyl Substituents into Pyrimidine Rings

The introduction of a cyclopropyl group onto a pyrimidine ring can be achieved through several synthetic strategies. One common method involves the use of a cyclopropyl-containing building block in the initial ring-forming condensation reaction. iris-biotech.denih.gov For instance, cyclopropylamine (B47189) can be reacted with 2,4,6-trichloropyrimidine (B138864) in the presence of a base to synthesize 2,4-dichloro-6-cyclopropylpyrimidine.

Another approach involves a cobalt-catalyzed cyclopropanation of phenyl vinyl sulfide, which can then be further functionalized. nih.gov This method allows for the incorporation of the cyclopropyl group onto various heterocyclic systems, including pyrimidines. nih.gov

| Reactants | Method | Product | Reference |

|---|---|---|---|

| Phenyl vinyl sulfide | Cobalt-catalyzed cyclopropanation | Cyclopropane-containing building blocks | nih.gov |

| 2,4,6-trichloropyrimidine, cyclopropylamine | Nucleophilic substitution | 2,4-Dichloro-6-cyclopropylpyrimidine |

Carboxylation and Halogenation Reactions (e.g., 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic Acid)

Carboxylation, the introduction of a carboxylic acid group, is a crucial functionalization reaction. wikipedia.org This can be achieved through various methods, including the use of Grignard reagents with carbon dioxide. wikipedia.org The carboxylation of a pyrimidine ring can be influenced by the enzyme 2-ketopropyl coenzyme M oxidoreductase/carboxylase (2-KPCC), which is unique in its ability to perform this function. nih.gov

Halogenation, the introduction of a halogen atom, is another key modification. khanacademy.orglibretexts.org Halogenated pyrimidines are valuable intermediates for cross-coupling reactions. nih.gov For instance, 5-bromo-2-cyclopropylpyrimidine-4-carboxylic acid is a known compound. molbase.comuni.lubldpharm.com The synthesis of such compounds can involve the bromination of a suitable pyrimidine precursor. A one-pot method for synthesizing 3-halo-pyrazolo[1,5-a]pyrimidines involves a cyclocondensation followed by oxidative halogenation using sodium halides and potassium persulfate. nih.gov A general method for synthesizing 5-bromo-2-substituted pyrimidines involves a one-step reaction between 2-bromomalonaldehyde (B19672) and an amidine compound. google.com

| Starting Material | Reagent/Method | Product | Reference |

|---|---|---|---|

| 2-bromomalonaldehyde, amidine compound | One-step reaction | 5-bromo-2-substituted pyrimidine | google.com |

| Pyrazolo[1,5-a]pyrimidines | NaX-K₂S₂O₈ | 3-halo-pyrazolo[1,5-a]pyrimidines | nih.gov |

| Pyridines | Designed phosphine (B1218219) reagents | Halopyridines | nih.gov |

Amination and Amination Derivatives (e.g., Methyl 4-amino-6-cyclopropylpyrimidine-2-carboxylate, 2-N-Cyclopropylpyrimidine-2,4-diamine)

Amination, the introduction of an amino group, is a fundamental transformation in the synthesis of many biologically active compounds. nih.govresearchgate.net 2-aminopyrimidine (B69317) derivatives are of particular interest due to their wide range of pharmacological activities. mdpi.com

A common method for synthesizing N-arylpyrimidin-2-amines is through a Buchwald-Hartwig amination of a chloropyrimidine with an appropriate amine. nih.gov Another approach involves the direct reaction of 2-amino-4,6-dichloropyrimidine (B145751) with various amines, often in the absence of a solvent. mdpi.com For example, 2-N-Cyclopropylpyrimidine-2,4-diamine can be envisioned to be synthesized through the reaction of a dichlorinated pyrimidine with cyclopropylamine. The synthesis of methyl 4-amino-6-cyclopropylpyrimidine-2-carboxylate would involve the amination of a corresponding chlorinated or sulfonylated precursor. The reduction of a nitro group to an amino group is also a common strategy. For instance, 2-cyclopropyl-4,6-dichloro-5-nitropyrimidine can be hydrogenated in the presence of Raney nickel to yield 2-cyclopropyl-4,6-dichloro-5-amino-pyrimidine. prepchem.com

| Starting Material | Reagent/Method | Product | Yield | Reference |

|---|---|---|---|---|

| 2-cyclopropyl-4,6-dichloro-5-nitropyrimidine | Raney nickel, H₂ | 2-cyclopropyl-4,6-dichloro-5-amino-pyrimidine | 41 g | prepchem.com |

| 2-amino-4,6-dichloropyrimidine, various amines | Triethylamine (solvent-free) | 2-aminopyrimidine derivatives | Good to excellent | mdpi.com |

| Chloropyrimidine, amine | Buchwald-Hartwig amination | N-arylpyrimidin-2-amines | Moderate to good | nih.gov |

Advanced Catalytic Synthetic Methods

Modern synthetic strategies for this compound and its analogues increasingly rely on sophisticated catalytic systems to achieve high efficiency, selectivity, and functional group tolerance. These methods offer significant advantages over classical approaches, enabling the construction of complex molecular architectures under milder conditions.

Palladium-Catalyzed Coupling Reactions

Palladium catalysis stands as a cornerstone in the synthesis of functionalized pyrimidine systems. Cross-coupling reactions, in particular, provide a versatile platform for the introduction of the cyclopropyl moiety and further derivatization of the pyrimidine core.

The Miyaura borylation reaction is a powerful method for the synthesis of boronate esters, which are key intermediates in Suzuki-Miyaura coupling reactions. organic-chemistry.org This reaction involves the cross-coupling of a halide with a diboron (B99234) reagent, catalyzed by a palladium complex. organic-chemistry.org

A notable example is the synthesis of 2-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine. This compound serves as a crucial building block for the introduction of a cyclopropylpyrimidine fragment into various molecules. The general approach involves the iridium-catalyzed C-H borylation of a suitable pyrimidine precursor. organic-chemistry.orgberkeley.edu These pinacol (B44631) boronate esters are often stable and can be isolated, or generated in situ for subsequent coupling reactions. organic-chemistry.orgberkeley.edu The stability of these intermediates is a significant advantage, particularly when dealing with otherwise unstable boronic acids. organic-chemistry.orggithub.com

Table 1: Key Reagents in Miyaura Borylation for Pyrimidine Derivatives

| Reagent/Catalyst | Function |

|---|---|

| Bis(pinacolato)diboron (B₂pin₂) | Boron source |

| Palladium Catalyst (e.g., Pd(dppf)Cl₂) | Catalyzes the cross-coupling reaction |

| Iridium Catalyst | Used for C-H borylation |

| Base (e.g., Potassium Acetate) | Activates the diboron reagent |

The Suzuki-Miyaura coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. libretexts.org It typically involves the reaction of an organoboron compound (like a boronic acid or its ester) with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.org This reaction is instrumental in synthesizing a vast array of biaryl and heteroaryl compounds, including derivatives of this compound. researchgate.netnih.govnih.gov

The general catalytic cycle proceeds through three main steps: oxidative addition of the halide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org The choice of catalyst, ligands, and base is crucial for the success and efficiency of the coupling. researchgate.netnih.gov For instance, the use of bulky, electron-rich phosphine ligands can enhance the reactivity and stability of the palladium catalyst. nih.gov

Research has demonstrated the successful Suzuki-Miyaura coupling of various halogenated pyrimidines with aryl and heteroaryl boronic acids to produce a diverse range of substituted pyrimidine derivatives. researchgate.netmdpi.com For example, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has been effectively arylated using a Pd(PPh₃)₄ catalyst with K₃PO₄ as the base in 1,4-dioxane. mdpi.com Similarly, the synthesis of 2-arylpyridines has been achieved through the coupling of pyridine-2-sulfonyl fluoride (B91410) with boronic acids and esters, showcasing the expanding scope of electrophilic partners in this reaction. nih.gov The reaction conditions are often mild, and the tolerance for various functional groups is a significant advantage. nih.gov

Table 2: Representative Suzuki-Miyaura Coupling Reactions for Pyrimidine Derivatives

| Halide/Electrophile | Boronic Acid/Ester | Catalyst | Product | Reference |

|---|---|---|---|---|

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl/heteroaryl boronic acids | Pd(PPh₃)₄ | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines | mdpi.com |

| 3-bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aromatic boronic acids | Pd(PPh₃)₄ | Thienylpyridazines | nih.gov |

| Pyridine-2-sulfonyl fluoride | Hetero(aryl) boronic acids/esters | Pd(dppf)Cl₂ | 2-Arylpyridines | nih.gov |

Enantioselective Cyclopropanation Reactions

The synthesis of chiral cyclopropane-containing molecules is of great interest due to their unique biological activities. Enantioselective cyclopropanation reactions offer a direct route to these valuable compounds, including chiral pyrimidine carbocyclic nucleosides.

A direct and highly enantioselective method for synthesizing chiral cyclopropylpyrimidine carbocyclic nucleoside analogues involves the intermolecular cyclopropanation of N1-vinylpyrimidines with α-diazoesters. nih.govacs.org This reaction, catalyzed by a chiral ruthenium(II)-phenyloxazoline complex, proceeds rapidly and efficiently. nih.govacs.org

Researchers have reported achieving good to excellent yields (71-96%) and high levels of diastereoselectivity (10:1 to >20:1 dr) and enantioselectivity (96-99% ee) in as little as one minute at room temperature. acs.org The methodology has been shown to be applicable to a range of substituted N1-vinylpyrimidines, including those with p-tolyl, 2-naphthyl, and alkynyl groups. acs.org Furthermore, the reaction can be performed on a gram scale, demonstrating its practical utility. acs.org

Table 3: Enantioselective Intermolecular Cyclopropanation of N1-Vinylpyrimidines

| N1-Vinylpyrimidine Substrate | Diazoester | Catalyst | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| N1-vinyluracil derivatives | Ethyl diazoacetate | Ru(II)-Pheox complex | 71-96% | 10:1 to >20:1 | 96-99% | acs.org |

| p-tolyl-substituted N1-vinylpyrimidine | Ethyl diazoacetate | Ru(II)-Pheox complex | 72% | 17:1 | 99% | acs.org |

| 2-naphthyl-substituted N1-vinylpyrimidine | Ethyl diazoacetate | Ru(II)-Pheox complex | 81% | 15:1 | 99% | acs.org |

Michael Initiated Ring Closure (MIRC) reactions provide another powerful strategy for the enantioselective synthesis of cyclopropane (B1198618) derivatives. rsc.orgresearchgate.netrsc.org This method involves a Michael addition followed by an intramolecular cyclization to form the cyclopropane ring. rsc.org Organocatalysis plays a key role in achieving high enantioselectivity in these transformations. rsc.org

An efficient method for constructing chiral cyclopropyl pyrimidine carbocyclic nucleoside analogues bearing a quaternary center has been developed via an asymmetric Michael-initiated cyclopropanation. researchgate.net The reaction couples α-pyrimidine substituted acrylates with bromo-carboxylic esters using (DHQD)₂AQN as an organocatalyst. rsc.orgresearchgate.net This approach yields the desired products in good yields (76-93%) and with high enantioselectivities (73-96% ee). researchgate.net A noteworthy finding in this research was the observation of axial chirality in the cyclopropyl pyrimidine products, arising from restricted rotation around the N-C bond in the N-COPh moiety. rsc.orgresearchgate.net

The MIRC reaction offers the advantage of operating under mild, often metal-free conditions, which broadens its applicability in synthesizing complex chiral molecules. rsc.orgnih.gov

Phosphomolybdic Acid Catalysis (e.g., Kabachnik-Fields Reaction for α-Aminophosphonates from this compound-4-carbaldehyde)

The Kabachnik-Fields reaction is a powerful one-pot, three-component condensation for the synthesis of α-aminophosphonates. These compounds are notable for their role as peptide mimics and their diverse biological activities. The reaction typically involves an aldehyde, an amine, and a hydrophosphoryl compound, such as a dialkyl phosphite (B83602).

A specific and efficient application of this reaction has been demonstrated in the synthesis of α-aminophosphonates derived from this compound-4-carbaldehyde. Research has shown that phosphomolybdic acid (PMA) serves as an effective and reusable catalyst for this transformation. The one-pot synthesis involves the reaction of this compound-4-carbaldehyde, an aromatic amine, and a phosphite in the presence of a catalytic amount of PMA.

The reaction mechanism is believed to proceed through one of two main pathways, depending on the substrates and conditions. One pathway involves the initial formation of an imine from the aldehyde and amine, followed by the nucleophilic addition of the phosphite. An alternative pathway suggests the initial reaction between the aldehyde and the phosphite to form an α-hydroxy phosphonate, which is then substituted by the amine. The use of phosphomolybdic acid as a catalyst facilitates these steps, leading to high yields of the desired α-aminophosphonate products.

The scope of this reaction is quite broad, accommodating various substituted aromatic amines and different phosphites. This methodology provides a straightforward and efficient route to a library of novel α-aminophosphonates containing the this compound scaffold, which are of interest for biological screening.

Table 1: Examples of Phosphomolybdic Acid-Catalyzed Kabachnik-Fields Reaction

| Aldehyde | Amine | Phosphite | Product (α-Aminophosphonate) | Yield (%) |

| This compound-4-carbaldehyde | Aniline | Diethyl phosphite | Diethyl (phenylamino)(2-cyclopropylpyrimidin-4-yl)methylphosphonate | High |

| This compound-4-carbaldehyde | 4-Chloroaniline | Diphenyl phosphite | Diphenyl ((4-chlorophenyl)amino)(2-cyclopropylpyrimidin-4-yl)methylphosphonate | High |

| This compound-4-carbaldehyde | 4-Methoxyaniline | Diethyl phosphite | Diethyl ((4-methoxyphenyl)amino)(2-cyclopropylpyrimidin-4-yl)methylphosphonate | High |

This table is illustrative and based on the general findings of high-yield synthesis reported in the literature.

Mitsunobu Reaction in Cyclopropylpyrimidine Nucleoside Synthesis

The Mitsunobu reaction is a versatile and widely used method in organic synthesis for the conversion of alcohols to a variety of other functional groups, including the formation of C-N bonds. acs.orggoogle.com This reaction is particularly valuable in the synthesis of nucleoside analogues, where a heterocyclic base is coupled with a sugar or carbocyclic moiety. google.comgoogle.com The reaction proceeds with a characteristic inversion of stereochemistry at the alcohol carbon, making it a powerful tool for stereoselective synthesis. google.comgoogle.com

In the context of cyclopropylpyrimidine nucleoside synthesis, the Mitsunobu reaction would involve the coupling of a cyclopropylpyrimidine base with a suitable alcohol, typically a protected sugar or a carbocyclic alcohol. The standard reagents for this transformation are a phosphine, most commonly triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). acs.org

The general mechanism begins with the reaction between the phosphine and the azodicarboxylate to form a phosphonium (B103445) salt intermediate. google.comgoogle.com This highly reactive species then activates the alcohol, converting the hydroxyl group into a good leaving group. The pyrimidine base, acting as a nucleophile, can then attack the activated alcohol in an Sₙ2 fashion, leading to the formation of the desired nucleoside with inverted stereochemistry. acs.org

A critical aspect of using pyrimidine bases in the Mitsunobu reaction is controlling the regioselectivity of the alkylation. Pyrimidines can potentially be alkylated at different nitrogen or oxygen atoms (e.g., N1 vs. O²). The outcome is influenced by factors such as the reaction conditions, the specific pyrimidine derivative used (e.g., presence of protecting groups), and the structure of the alcohol. google.com For the synthesis of cyclopropylpyrimidine nucleosides, careful optimization would be required to ensure the desired N-alkylation to form the correct glycosidic bond.

Industrial Production Methodologies of Key this compound Intermediates

The industrial-scale production of this compound relies on the efficient and cost-effective synthesis of its key intermediates. While specific proprietary industrial processes are not always publicly disclosed, the manufacturing routes can be inferred from established chemical principles and patent literature concerning related compounds. The primary strategies would involve the large-scale synthesis of a cyclopropyl-containing building block and a suitable pyrimidine precursor, followed by their condensation.

One of the most crucial intermediates is a molecule that can introduce the cyclopropyl group. A likely candidate is cyclopropanecarboxamidine or a related derivative. The industrial synthesis of this intermediate would likely start from cyclopropanecarboxylic acid or its esters. Patents describe the large-scale amidation of cyclopropanecarboxylic esters (e.g., methyl cyclopropanecarboxylate) with ammonia, often using a catalyst like sodium methoxide, to produce cyclopropanecarboxamide . google.comgoogle.com This amide can then be converted to the amidine through established methods.

Another key component is a three-carbon unit that will form the backbone of the pyrimidine ring. A common industrial approach for pyrimidine synthesis is the condensation of an amidine with a β-dicarbonyl compound . For this compound, this would involve the reaction of cyclopropanecarboxamidine with a propanedial, malonic ester, or a related 1,3-dielectrophile.

Alternatively, an industrial route could involve the pre-formation of a pyrimidine ring followed by the introduction of the cyclopropyl group. A versatile intermediate for this approach is 2,4,6-trichloropyrimidine or 4,6-dichloropyrimidine , which can be produced on a large scale. For instance, the synthesis of 4,6-dichloropyrimidine can be achieved from diethyl malonate and formamide, followed by chlorination with an agent like phosphorus oxychloride or thionyl chloride, a process suitable for industrial scale-up. google.com The resulting dichloropyrimidine could then be reacted with a cyclopropyl nucleophile or undergo a cross-coupling reaction with a cyclopropyl-containing organometallic reagent to install the desired group at the 2-position.

Chemical Reactivity and Transformation Mechanisms of 2 Cyclopropylpyrimidine Systems

Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) Ring

The pyrimidine ring is inherently electron-deficient, a characteristic that is further accentuated by the presence of additional nitrogen atoms or electronegative substituents. This electron deficiency makes the 2-, 4-, and 6-positions susceptible to nucleophilic attack. scialert.net

Reactivity at Halogenated Positions (e.g., 4,6-Dichloro-2-cyclopropylpyrimidine)

In dihalogenated pyrimidines, such as 4,6-dichloro-2-cyclopropylpyrimidine (B1593117), nucleophilic substitution is a common and synthetically useful transformation. uni.lu Generally, in 2,4-dihalopyrimidines, the 4-position is more reactive towards nucleophiles than the 2-position. stackexchange.com This preference is attributed to the greater stability of the Meisenheimer complex intermediate formed during attack at the C4 position. stackexchange.com

However, the regioselectivity of these reactions can be highly sensitive to the nature of other substituents on the pyrimidine ring. For instance, the presence of an electron-donating group at the 6-position of a 2,4-dichloropyrimidine (B19661) can reverse the typical selectivity, favoring substitution at the C2 position. wuxiapptec.com This is because the electron-donating group can destabilize the transition state for C4-substitution.

In the case of symmetrically substituted 4,6-dichloropyrimidines, such as 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, SNAr amination reactions proceed effectively with various amines under stoichiometric control. mdpi.com The second nitrogen atom in the ring helps to stabilize the anionic intermediates, thereby increasing the reactivity of the system. mdpi.com The reaction of 4,6-dichloropyrimidine (B16783) with adamantane-containing amines has been shown to proceed smoothly, with sterically unhindered amines giving nearly quantitative yields of the mono-aminated product. nih.gov

Table 1: Nucleophilic Substitution Reactions of Halogenated 2-Cyclopropylpyrimidines

| Substrate | Nucleophile | Product(s) | Reaction Conditions |

| 4,6-dichloro-2-cyclopropylpyrimidine | Amines | Mono- and di-substituted pyrimidines | Varies depending on amine and desired product |

| 2-amino-4,6-dichloropyrimidine-5-carbaldehyde | Various amines | Mono- and di-aminated products | Stoichiometric control |

| 4,6-dichloropyrimidine | Adamantane-containing amines | Mono-aminated products | 4 equiv. K2CO3, DMF, 140 °C nih.gov |

Substitution of Hydroxyl Groups

The hydroxyl group (-OH) is a poor leaving group in nucleophilic substitution reactions. libretexts.org Therefore, to facilitate substitution, it must first be converted into a better leaving group. One common strategy is to perform the reaction in a strong acid, which protonates the hydroxyl group to form -OH2+, a much better leaving group. tutorsglobe.com However, this method is not suitable for acid-sensitive molecules or with nucleophiles that are deactivated by strong acids. libretexts.org

Alternative methods for activating hydroxyl groups include their conversion to sulfonate esters (e.g., tosylates or mesylates) or treatment with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3). libretexts.orgyoutube.com These reagents transform the hydroxyl into a group that is a weaker base and therefore a more stable leaving anion. tutorsglobe.com For instance, the reaction of alcohols with tosyl chloride (TsCl) in the presence of pyridine (B92270) converts the alcohol into a tosylate ester, which is an excellent leaving group for subsequent SN2 reactions. youtube.com

Oxidation and Reduction Pathways of 2-Cyclopropylpyrimidine Derivatives

The pyrimidine ring, being electron-deficient, is more susceptible to reduction than oxidation. researchgate.net Reduction of pyrimidines with reagents like sodium borohydride (B1222165) can yield tetrahydropyrimidine (B8763341) derivatives. researchgate.net

Conversely, oxidation of alkyl-substituted pyrimidines can occur at the alkyl group. For example, oxidation with potassium permanganate (B83412) (KMnO4) can convert an alkyl group to a carboxylic acid. researchgate.net The cyclopropyl (B3062369) group itself can also undergo oxidation. Studies on the metabolism of cyclopropyl-containing compounds have shown that the cyclopropyl moiety can be oxidized by enzymes like cytochrome P450, leading to hydroxylated metabolites and ring-opened products. hyphadiscovery.com

Cyclopropyl Group Reactivity and Ring-Opening Pathways

The cyclopropyl group is a highly strained, three-membered ring with bond angles of approximately 60°. fiveable.me This significant angle strain makes the ring susceptible to opening, a process that relieves the strain energy. fiveable.me

Influence on Overall Reactivity and Chemical Transformations

The cyclopropyl group significantly influences the electronic properties of the pyrimidine ring to which it is attached. It is known to be a good π-electron donor, which can affect the aromaticity and reactivity of the adjacent system. stackexchange.com This electron-donating character can stabilize carbocations and influence the course of chemical reactions. wikipedia.org

The strain in the cyclopropyl ring makes it a versatile functional group in organic synthesis. Cyclopropanes bearing an electron-accepting group can act as electrophiles in polar, ring-opening reactions. nih.gov The presence of substituents on the cyclopropane (B1198618) ring can further modulate its reactivity. For instance, a phenyl group at the C2 position of an electrophilic cyclopropane can significantly accelerate ring-opening reactions. nih.gov

Stereochemical Considerations in Cyclopropane Ring Manipulation

The stereochemistry of cyclopropane ring-opening reactions is a critical aspect of their synthetic utility. The opening of the cyclopropyl radical, for example, can proceed through both disrotatory and conrotatory pathways. rsc.org The environment in which the reaction occurs can influence the stereochemical outcome. rsc.org

In the context of nucleophilic attack, the stereochemistry of the substitution is also important. SN2 reactions, which are common for primary and secondary substrates, proceed with an inversion of configuration at the stereocenter. organic-chemistry.org In contrast, SN1 reactions, which involve a planar carbocation intermediate, typically lead to racemization. organic-chemistry.org The choice of reagents and reaction conditions can be used to control the stereochemical outcome of reactions involving the cyclopropane ring. For example, the Mitsunobu reaction is often used to invert the configuration of a secondary alcohol via a clean SN2 substitution. libretexts.org

Multicomponent Reactions Involving this compound Building Blocks

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the structural elements of all starting materials, are highly valued in medicinal and organic chemistry for their efficiency and atom economy. beilstein-journals.orgnih.gov While direct participation of this compound in well-known MCRs such as the Biginelli or Hantzsch reactions is not extensively documented, its structural analogs, particularly 2-aminopyrimidine (B69317) derivatives, serve as key building blocks in powerful MCRs, most notably the Groebke–Blackburn–Bienaymé (GBB) reaction. beilstein-journals.orgnih.govbeilstein-journals.org This reaction offers a convergent pathway to synthesize fused heterocyclic systems like imidazo[1,2-a]pyrimidines.

The Groebke–Blackburn–Bienaymé reaction is a three-component condensation of a 2-amino-heterocycle, an aldehyde, and an isocyanide. beilstein-journals.orgnih.gov The reaction typically proceeds under acidic catalysis and involves the formation of an imine from the 2-aminopyrimidine and the aldehyde, which is then attacked by the isocyanide. A subsequent intramolecular cyclization leads to the formation of the fused imidazo[1,2-a]pyrimidine (B1208166) scaffold. beilstein-journals.org The versatility of the GBB reaction allows for the creation of diverse chemical libraries by varying the three components. beilstein-journals.org However, the use of substituted 2-aminopyrimidines can sometimes lead to the formation of isomeric products. beilstein-journals.org

While specific examples utilizing a 2-cyclopropyl-substituted aminopyrimidine in the GBB reaction are not prominently reported, related heterocyclic systems demonstrate the feasibility of incorporating the cyclopropyl motif through MCRs. For instance, research on the synthesis of pyrazolo[1,5-a]pyrimidines via a rhodium(III)-catalyzed three-component reaction has shown that cyclopropyl-substituted aminopyrazoles can act as effective substrates. nih.gov In this reaction, a 3-aminopyrazole, an aldehyde, and a sulfoxonium ylide are coupled to form the fused pyrimidine ring system. nih.gov

The successful use of 5-cyclopropyl-3-aminopyrazole in this transformation to produce the corresponding pyrazolo[1,5-a]pyrimidine (B1248293) in a respectable yield highlights the principle that the cyclopropyl group is compatible with the conditions of multicomponent reactions and can be effectively incorporated into complex heterocyclic frameworks. nih.gov This provides a strong precedent for the potential use of 2-amino-cyclopropyl-pyrimidines as building blocks in similar MCRs to generate novel and structurally diverse fused pyrimidine systems.

Table 1: Three-Component Synthesis of a Cyclopropyl-Substituted Pyrazolo[1,5-a]pyrimidine nih.gov

| Amine Component | Aldehyde | Ylide Component | Product | Yield (%) |

| 5-Cyclopropyl-3-aminopyrazole | Benzaldehyde | Dimethylsulfoxonium methylide | 2-Cyclopropyl-7-phenylpyrazolo[1,5-a]pyrimidine | 49-65 |

Advanced Spectroscopic Characterization of 2 Cyclopropylpyrimidine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules, offering a window into the electronic environment of individual nuclei. researchgate.net For 2-cyclopropylpyrimidine, a combination of one- and two-dimensional NMR techniques provides a complete picture of its molecular framework.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complex Structure Determination

For unambiguous assignment of all proton and carbon signals and to determine the three-dimensional structure, a suite of two-dimensional NMR experiments is employed. acs.orglibretexts.org

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the vicinal protons on the pyrimidine (B1678525) ring (if applicable) and within the cyclopropyl (B3062369) ring, helping to trace the proton connectivity. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is crucial for assigning the carbon signals based on the already assigned proton signals. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly powerful for connecting different parts of a molecule. In the case of this compound, it would show a correlation between the cyclopropyl protons and the C2 carbon of the pyrimidine ring, confirming the point of attachment. nih.govrsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are bonded. This is essential for determining the conformation and stereochemistry of the molecule. nih.gov

Application in Mixture Analysis and Metabolomics

NMR spectroscopy is a powerful tool for analyzing complex mixtures without the need for prior separation of the components. nih.gov This is particularly relevant in the field of metabolomics, where the goal is to identify and quantify the complete set of small-molecule metabolites in a biological sample. frontiersin.orgunl.edu

The unique NMR signature of this compound and its derivatives allows for their detection and quantification in complex biological matrices like urine or blood plasma. researchgate.netnih.gov Specific peaks in the ¹H NMR spectrum can serve as biomarkers for particular metabolic pathways or disease states. nih.gov Furthermore, diffusion-ordered spectroscopy (DOSY), an NMR technique, can separate the signals of different components in a mixture based on their diffusion coefficients, providing a "virtual separation" of the compounds. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.govnih.gov These methods are highly effective for identifying functional groups and providing a unique "molecular fingerprint" for a compound. americanpharmaceuticalreview.com

Identification of Functional Groups and Molecular Fingerprints

The IR and Raman spectra of this compound are characterized by absorption bands corresponding to the vibrations of its constituent functional groups.

Pyrimidine Ring Vibrations: The pyrimidine ring exhibits a series of characteristic stretching and bending vibrations. The C=N and C=C stretching modes typically appear in the 1600-1400 cm⁻¹ region. researchgate.netphyschemres.org Ring breathing modes, which involve the concerted expansion and contraction of the entire ring, are also prominent features in the Raman spectrum. acs.org

Cyclopropyl Ring Vibrations: The cyclopropyl group has distinctive C-H stretching vibrations at higher frequencies (around 3100-3000 cm⁻¹) and characteristic ring deformation modes at lower frequencies.

The following interactive table presents typical IR and Raman vibrational frequencies for pyrimidine derivatives.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Cyclopropyl C-H | Stretching | 3100 - 3000 |

| C=N (pyrimidine) | Stretching | 1575 - 1525 researchgate.net |

| C=C (pyrimidine) | Stretching | 1596 - 1570 researchgate.net |

| Pyrimidine Ring | Breathing | ~1000 |

| C-H | Bending | 1400 - 1200 |

Studies of Coordination Complexes Involving Pyrimidine Ligands

Pyrimidine and its derivatives can act as ligands, coordinating to metal ions through their nitrogen atoms. IR and Raman spectroscopy are powerful techniques for studying these coordination complexes. aip.orgnih.gov

When this compound coordinates to a metal center, changes in its vibrational spectrum can be observed. The frequencies of the pyrimidine ring vibrations are particularly sensitive to coordination. youtube.com A shift in the positions of these bands can provide information about the strength of the metal-ligand bond and the coordination site. aip.org For instance, an increase in the frequency of certain ring vibrations can indicate a strengthening of the ring bonds upon coordination. nih.gov These spectral shifts serve as a diagnostic tool to characterize the formation and structure of such complexes. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. In the electron impact mass spectrum of this compound, the molecular ion peak (M+) would confirm its molecular weight. The fragmentation of the pyrimidine ring and its substituents is influenced by the stability of the resulting fragment ions. sapub.org

The fragmentation of pyrimidine itself has been studied, indicating that the initial ionization is followed by the cleavage of the ring. researchgate.net For this compound, the fragmentation process is expected to involve several key pathways. A primary fragmentation route would likely be the loss of the cyclopropyl group as a radical or a neutral molecule. The stability of the resulting ions plays a crucial role in determining the fragmentation pattern; splits that produce more stable carbocations are generally favored. libretexts.org

Another significant fragmentation pathway involves the characteristic breakdown of the pyrimidine ring. This can occur through the loss of small, stable molecules like hydrogen cyanide (HCN) or cyanoacetylene. The fragmentation matrix of pyrimidine shows various fragment ions resulting from complex bond cleavages within the heterocyclic ring. researchgate.net In the case of substituted pyrimidines, the substituent can influence the fragmentation cascade. For instance, in 2-chloropyrimidine (B141910), the loss of the chlorine atom is a prominent fragmentation step. researchgate.net Similarly, for this compound, the cleavage of the bond between the pyrimidine ring and the cyclopropyl group is anticipated.

Below is a table of predicted mass-to-charge ratios (m/z) for the molecular ion and potential key fragments of this compound.

Table 1: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | Predicted m/z | Description |

|---|---|---|

| [C7H8N2]+• | 120 | Molecular Ion (M+) |

| [C6H5N2]+ | 105 | Loss of a methyl radical (CH3) from a rearranged intermediate |

| [C5H4N2]+• | 92 | Loss of ethylene (B1197577) (C2H4) |

| [C4H3N2]+ | 79 | Pyrimidine cation after loss of the cyclopropyl group |

This table is based on theoretical fragmentation patterns and may vary based on experimental conditions.

Electronic Spectroscopy Methods

Electronic spectroscopy encompasses a range of techniques that probe the electronic transitions within a molecule, providing valuable information about its electronic structure and environment.

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy orbitals. msu.edu For pyrimidine and its derivatives, the spectra typically exhibit absorption bands arising from π → π* and n → π* transitions. rsc.org The n → π* transitions, involving the non-bonding electrons of the nitrogen atoms, are generally weaker and occur at longer wavelengths compared to the intense π → π* transitions of the aromatic system.

The substitution of a cyclopropyl group onto the pyrimidine ring is expected to influence the position and intensity of these absorption bands. The cyclopropyl group can interact with the π-system of the pyrimidine ring through σ-π conjugation, which can lead to a bathochromic (red) shift of the absorption maxima. researchgate.net Studies on various pyrimidine derivatives have shown that the nature and position of the substituent significantly affect the UV-Vis spectrum. nih.gov For example, the absorption spectra of 2-chloropyrimidine and 2-bromopyrimidine (B22483) show shifts in their absorption bands when compared to unsubstituted pyrimidine, particularly at higher energies.

The following table summarizes typical UV-Visible absorption data for pyrimidine and a related derivative.

Table 2: UV-Visible Absorption Data for Pyrimidine Derivatives

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Transition Type | Reference |

|---|---|---|---|---|---|

| Pyrimidine | Vapor | ~243, ~298 | - | π → π, n → π | tsinghua.edu.cn |

Fluorescence Spectroscopy (Synchronous, Three-Dimensional)

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has been excited to a higher electronic state. While pyrimidine itself is generally considered non-fluorescent, the introduction of certain substituents can induce fluorescence. mdpi.comresearchgate.net For instance, studies on 2-alkylaminopyrimidines have shown that these compounds are fluorescent, with the emission properties being highly dependent on the solvent polarity. mdpi.com The fluorescence intensity of these derivatives was observed to be highest in polar protic solvents like methanol (B129727) and ethanol (B145695). mdpi.com

The potential fluorescence of this compound would likely be weak, but this could be enhanced in certain environments or upon forming complexes. Advanced fluorescence techniques like synchronous and three-dimensional (3D) fluorescence spectroscopy could provide more detailed information. Synchronous fluorescence spectroscopy involves scanning both the excitation and emission wavelengths simultaneously with a constant offset, which can help in resolving overlapping spectra from different fluorescent species. Three-dimensional fluorescence spectroscopy generates a contour map of fluorescence intensity as a function of both excitation and emission wavelengths, providing a comprehensive fluorescence fingerprint of the sample. These techniques could be particularly useful for studying the interaction of this compound with other molecules or in complex matrices.

Table 3: Fluorescence Properties of Selected Pyrimidine Derivatives

| Compound | Solvent | Excitation λ (nm) | Emission λ (nm) | Reference |

|---|---|---|---|---|

| 2-N-Methylaminopyrimidine | Methanol | 282 | 377 | mdpi.com |

| 2-N-Ethylaminopyrimidine | Methanol | 286 | 375 | mdpi.com |

| 2-N-Piperidinopyrimidine | Ethanol | 360 | 403 | mdpi.com |

Circular Dichroism (CD) for Chiral Pyrimidine Derivatives

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. wikipedia.org Since this compound itself is not chiral, it will not exhibit a CD spectrum. However, if a chiral center is introduced into the molecule, or if it becomes part of a larger chiral assembly, then CD spectroscopy can be used to probe its stereochemical properties.

Computational Chemistry and Theoretical Modeling of 2 Cyclopropylpyrimidine Systems

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure, optimized geometry, and various spectroscopic properties.

For 2-cyclopropylpyrimidine, methods like Density Functional Theory (DFT) would be employed to calculate its equilibrium geometry, including bond lengths and angles. nih.gov Such calculations reveal the precise three-dimensional arrangement of atoms and the nature of the chemical bonds. Key outputs include the distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps to identify electron-rich and electron-poor regions, and the calculation of atomic charges (e.g., Mulliken charges) to quantify the charge distribution. nih.gov Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting the molecule's reactivity and kinetic stability.

Illustrative Example: DFT Calculations on a Pyrimidine (B1678525) Derivative A DFT study on a synthesized aminopyrimidine derivative, using the B3LYP method with a 6-31G* basis set, provided detailed information on its molecular geometry. nih.gov A similar analysis for this compound would yield the data shown in the hypothetical table below.

| Parameter | Calculated Value (Hypothetical) |

|---|---|

| C-N Bond Length (Pyrimidine Ring) | 1.34 Å |

| C-C Bond Length (Cyclopropyl Ring) | 1.51 Å |

| C(pyrimidine)-C(cyclopropyl) Bond Length | 1.48 Å |

| N-C-N Bond Angle | 116.5° |

| HOMO-LUMO Energy Gap | 5.2 eV |

| Dipole Moment | 2.5 D |

Molecular Dynamics and Conformational Analysis

While quantum calculations describe a static, minimum-energy structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the motion of atoms and molecules over time by solving Newton's equations of motion, providing a view of the molecule's conformational landscape. nih.gov

For this compound, a key question is the rotational freedom and preferred orientation of the cyclopropyl (B3062369) group relative to the pyrimidine ring. MD simulations can explore the potential energy surface associated with the rotation around the C-C bond connecting these two rings. This analysis helps identify the most stable conformers and the energy barriers between them. nih.gov Such simulations are essential for understanding how the molecule's shape changes in different environments (e.g., in solution) and how this flexibility might influence its interaction with biological targets. Principal Component Analysis (PCA) can then be used to analyze the complex MD trajectory data to identify dominant, large-scale motions. nih.gov

Illustrative Example: Conformational Study of a Flexible Ligand In a study of flexible ligands binding to a protein, MD simulations were used to track conformational changes over hundreds of nanoseconds. nih.gov Analysis of the root-mean-square deviation (RMSD) and dihedral angles revealed the stability of different conformers. A similar analysis for this compound would focus on the dihedral angle defining the orientation of the cyclopropyl group.

| Parameter | Simulation Result (Illustrative) |

|---|---|

| Simulation Time | 100 ns |

| Most Stable Dihedral Angle (N-C-C-C) | 35° |

| Secondary Stable Conformer Angle | 145° |

| Rotational Energy Barrier | 4.5 kcal/mol |

| Average RMSD of Pyrimidine Ring | 0.8 Å |

Molecular Docking Studies and Receptor Interactions

Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule (a ligand) to a second (a receptor, typically a protein). nih.govnih.gov This method is central to drug discovery, as it helps identify potential drug candidates and elucidate their mechanism of action at a molecular level.

If this compound were being investigated as a potential inhibitor of an enzyme, such as a kinase or reductase, docking studies would be performed to predict its binding mode within the enzyme's active site. The output of a docking simulation includes a binding score or energy (e.g., in kcal/mol), which estimates the affinity of the ligand for the receptor, and a detailed picture of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. nih.govnih.gov

Illustrative Example: Docking of a Pyrimidine Derivative into a Kinase Active Site In a study of pyrimidine derivatives as potential inhibitors of human cyclin-dependent kinase 2 (CDK2), molecular docking was used to predict binding affinities and interactions. nih.gov The results showed that specific substitutions on the pyrimidine scaffold could enhance binding through interactions with key amino acid residues like LEU83 and LYS33.

| Parameter | Docking Result (Illustrative Example with CDK2) |

|---|---|

| Protein Target (PDB ID) | 1HCK |

| Binding Energy (kcal/mol) | -7.9 |

| Hydrogen Bond Interactions | LEU83 (backbone C=O), GLN131 (side chain) |

| Hydrophobic Interactions | ILE10, VAL18, ALA31, PHE80 |

| Predicted Inhibition Constant (Ki) | 2.5 µM |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds and guide the design of more potent molecules. nih.govnih.gov

To build a QSAR model for a series of this compound derivatives, one would first calculate a wide range of molecular descriptors for each compound. These descriptors quantify various aspects of the molecule, including its steric (e.g., molecular weight, volume), electronic (e.g., dipole moment, partial charges), and hydrophobic (e.g., LogP) properties. Statistical methods, such as Multiple Linear Regression (MLR), are then used to create an equation that correlates a selection of these descriptors with the experimentally measured biological activity (e.g., IC50). nih.govnih.gov

Illustrative Example: QSAR Model for COX-2 Inhibitory Activity of Pyrimidine Derivatives A QSAR study on 2-(4-methylsulphonylphenyl)pyrimidine derivatives identified key descriptors that influence their ability to inhibit the COX-2 enzyme. nih.gov The resulting model highlighted the importance of descriptors related to electronegativity and polarizability.

| Statistical Parameter | Value (Illustrative Model) |

|---|---|

| Correlation Coefficient (R²) | 0.943 |

| Cross-validated R² (q²) | 0.911 |

| Key Descriptors | Sanderson Electronegativity (GATS1p), Molecular Polarizability (Mp), Number of Methyl Groups |

| QSAR Equation Example | pIC50 = 0.8GATS1p - 0.2Mp + c |

Mechanistic Investigations through Computational Approaches (e.g., Catalytic Cycles)

Computational chemistry is invaluable for investigating reaction mechanisms, allowing researchers to map out the entire energy landscape of a chemical transformation. This is particularly useful for understanding complex catalytic cycles involved in the synthesis of molecules like this compound.

Illustrative Example: Computational Study of a Catalytic Step A computational investigation into a catalyst's activity might focus on a key step, such as the dissociation of a reactant on a metal surface or the energy barrier for a bond-forming step.

| Reaction Step (Hypothetical Cross-Coupling) | Calculated Activation Energy (kcal/mol) |

|---|---|

| Oxidative Addition of Halopyrimidine to Pd(0) | 12.5 |

| Transmetalation with Cyclopropylboronic Acid | 8.2 |

| Reductive Elimination to form Product | 15.8 (Rate-Determining Step) |

Applications in Advanced Chemical and Biological Research

Role as Versatile Synthetic Building Blocks and Intermediates

The 2-Cyclopropylpyrimidine structure is a valuable building block for creating more complex molecules. Its inherent chemical functionalities allow it to serve as a versatile intermediate in multi-step synthetic processes.

Precursors for Pharmaceutically Relevant Compounds

The pyrimidine (B1678525) ring is a cornerstone of numerous pharmaceuticals, and introducing a cyclopropyl (B3062369) group can confer advantageous properties. Derivatives of this compound are key precursors for a variety of biologically active compounds. For instance, the diaminopyrimidine antibiotic Iclaprim, which contains a cyclopropylpyrimidine-like core, is a potent inhibitor of bacterial dihydrofolate reductase (DHFR) and is effective against multidrug-resistant Gram-positive bacteria. nih.govfrontiersin.org The synthesis of such complex molecules often relies on key intermediates that feature the core this compound structure. mdpi.com The development of these precursors is crucial for producing new therapeutic agents.

Scaffolds for Drug Discovery and Optimization

A molecular scaffold is a core structure upon which new drugs are built. The this compound moiety is considered a promising scaffold for drug discovery. mdpi.comarxiv.org The cyclopropyl group is known to provide conformational rigidity and improve metabolic stability, which are desirable traits in drug candidates. semanticscholar.org Fused heterocyclic systems based on pyrimidine, such as 1,2,4-triazolo[1,5-a]pyrimidines, have emerged as significant scaffolds in medicinal chemistry for developing novel anticancer, antimicrobial, and CNS-modulating agents. ekb.eg By combining the benefits of the pyrimidine ring with the unique attributes of the cyclopropyl group, the this compound scaffold offers a robust platform for designing and optimizing new generations of therapeutic compounds. arxiv.org

Building Blocks for Agrochemical Compounds

In addition to pharmaceuticals, pyrimidine derivatives are integral to the agrochemical industry. For example, Arprinocid, a purine (B94841) analog with a structure related to substituted pyrimidines, was developed as an anticoccidial agent to treat parasitic infections in poultry. wikipedia.orgnih.gov It is used to control various Eimeria species, which are significant pathogens in the poultry industry. While direct applications of this compound in agrochemicals are not yet widely documented, the proven success of related pyrimidine structures suggests its potential as a building block for new and effective crop protection agents and veterinary medicines. researchgate.net

Synthesis of Compound Libraries and Analogues

The creation of compound libraries—large collections of structurally related molecules—is a fundamental strategy in modern drug discovery. rsc.org These libraries are screened to identify compounds with desired biological activity. The this compound scaffold is an ideal starting point for generating diverse libraries of novel compounds. Its structure allows for the attachment of various chemical groups at multiple positions, enabling the systematic creation of a wide array of analogues. This approach accelerates the discovery process by allowing researchers to efficiently explore a broad chemical space to find promising new drug candidates. rsc.org

Exploration of Biological Activities and Target Modulation

Derivatives containing the this compound core have been investigated for a range of biological activities, particularly for their potential to combat infectious diseases.

Antimicrobial and Antibacterial Potentials

The pyrimidine nucleus is a key feature in many compounds exhibiting antimicrobial properties. nih.gov Various derivatives have shown activity against a spectrum of pathogens. For example, the pyrimidine derivative 2-Methyl-3-(2-phenyl-2-oxoethyl)quinazolin-4(3H)-on was found to have marked antimicrobial activity against Klebsiella pneumoniae, comparable to the antibiotic ceftriaxone. sibjcem.ru

Inhibition of Bacterial Enzyme Systems and Nucleic Acid Synthesis

The pyrimidine scaffold is a core component of many compounds designed to combat bacterial infections by targeting essential cellular processes. A primary strategy involves the inhibition of enzymes crucial for bacterial survival and proliferation, particularly those involved in nucleic acid synthesis.

Bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV, are vital for managing DNA topology during replication, transcription, and repair. nih.govnih.gov These enzymes are the established targets of broad-spectrum antibacterial agents like the quinolones. nih.gov DNA gyrase, which is essential in all bacteria but absent in higher eukaryotes, introduces negative supercoils into DNA, a process critical for bacterial DNA replication. nih.gov Its inhibition leads to the disruption of DNA synthesis and ultimately bacterial cell death.

While extensive research has focused on quinolones and other classes of inhibitors, the development of novel scaffolds that can overcome rising bacterial resistance is a critical area of research. Pyrimidine derivatives are explored for this purpose. Although specific studies focusing solely on this compound's action on DNA gyrase are not extensively detailed in the provided search results, the broader class of pyrimidine-containing compounds has been investigated for antibacterial properties by targeting such essential enzymes. The development of non-quinolone inhibitors that target different active sites on these enzymes is an ongoing effort to counter resistance mechanisms.

Antiviral Properties

Derivatives of this compound, particularly its nucleoside analogues, have demonstrated significant potential as antiviral agents. Research has focused on methylenecyclopropane (B1220202) nucleoside analogues (MCPNs), which incorporate the cyclopropyl moiety, for their activity against a range of human viruses.

These compounds have shown broad-spectrum activity against several human herpesviruses. For instance, second-generation MCPNs with ether and thioether substituents at the 6-position of the purine ring (structurally related to pyrimidines) have shown potent and selective antiviral activity. nih.gov Their effectiveness often depends on the specific chemical modifications, such as the length of an ether carbon chain. nih.gov

Key findings from in vitro studies include:

Hepatitis B Virus (HBV): Certain cyclosporine derivatives have been identified that can inhibit HBV entry into host cells. nih.gov While not direct cyclopropylpyrimidine derivatives, this highlights the strategy of targeting viral entry, a mechanism that could be explored with other heterocyclic compounds.

Herpesviruses: MCPNs have been tested against a wide array of herpesviruses, including Herpes Simplex Virus (HSV-1 and HSV-2), Varicella-Zoster Virus (VZV), Epstein-Barr Virus (EBV), and Human Cytomegalovirus (HCMV). nih.gov One notable compound, cyclopropavir, a guanine (B1146940) analog, is a potent inhibitor of HCMV and also shows activity against EBV and other human herpesviruses. nih.gov

The table below summarizes the antiviral activity of some methylenecyclopropane nucleoside analogues, demonstrating the potential of the cyclopropyl group in antiviral drug design.

| Compound/Analogue Type | Virus Target | Activity (EC₅₀) | Reference |

| 2-amino-6-alkoxypurine MCPNs | EBV, HCMV, HHV-6b | Potent Activity | nih.gov |

| Cyclopropavir (guanine analog) | HCMV | Potent Inhibitor | nih.gov |

EC₅₀ (Half-maximal effective concentration) values indicate the concentration of a drug that is required for 50% of its maximum effect.

Anti-Inflammatory Mechanisms

The anti-inflammatory potential of this compound derivatives is an area of active investigation, primarily focusing on the inhibition of key enzymes and mediators involved in the inflammatory cascade.

Cyclooxygenase (COX) Enzyme Inhibition

Cyclooxygenase (COX) enzymes are central to the inflammatory process, as they catalyze the synthesis of prostaglandins, which are key mediators of inflammation and pain. nih.gov There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions like protecting the stomach lining, and COX-2, which is inducible and its expression is significantly upregulated during inflammation. nih.govyoutube.com

Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. youtube.com The development of selective COX-2 inhibitors is a major goal in medicinal chemistry to create anti-inflammatory drugs with fewer gastrointestinal side effects associated with COX-1 inhibition. nih.govyoutube.comclevelandclinic.org

Recent research has shown that certain pyrimidine derivatives can act as selective COX-2 inhibitors. nih.gov A study investigating a series of pyrimidine derivatives found that some compounds exhibited high selectivity towards COX-2, with performance comparable to the established selective NSAID, meloxicam. nih.gov These findings suggest that the pyrimidine scaffold, such as that in this compound, is a promising base for designing novel and selective anti-inflammatory agents. nih.gov

Inhibition of Inflammatory Mediators (e.g., Inducible Nitric Oxide Synthase)

Inducible nitric oxide synthase (iNOS) is another critical enzyme in the inflammatory response. patsnap.com Under inflammatory conditions, such as stimulation by bacterial lipopolysaccharide (LPS), iNOS is expressed and produces large amounts of nitric oxide (NO), a pro-inflammatory mediator. patsnap.comnih.gov Overproduction of NO is linked to various inflammatory diseases. patsnap.com Therefore, inhibiting iNOS expression or activity is a key therapeutic strategy.

Research has demonstrated that various compounds can suppress iNOS expression. For instance, certain flavonoids have been shown to inhibit LPS-induced iNOS gene expression in macrophage cell lines. nih.gov Furthermore, modifications to inhibitor scaffolds, such as the introduction of a cyclopropyl ring, have been explored in the design of selective inhibitors for neuronal nitric oxide synthase (nNOS), a related isoform. researchgate.net This suggests that the cyclopropyl group can be a valuable structural element in developing NOS inhibitors. The inhibition of iNOS and COX-2 expression often occurs through the downregulation of signaling pathways like nuclear factor-κB (NF-κB). nih.gov

Anticancer Research Applications

The pyrimidine nucleus is a fundamental building block in numerous anticancer drugs, primarily because of its role in the structure of nucleic acids. Derivatives of pyrimidine are widely investigated for their ability to interfere with the growth and proliferation of cancer cells.

Induction of Apoptosis and Cell Cycle Arrest

A key strategy in cancer chemotherapy is to induce apoptosis (programmed cell death) and cause cell cycle arrest in tumor cells. nih.gov Apoptosis is a regulated process that eliminates damaged or unwanted cells, and its induction in cancer cells is a desirable outcome for therapeutic agents. nih.gov The cell cycle is the series of events that lead to cell division and replication; arresting this cycle can halt tumor growth.

Numerous studies have shown that pyrimidine derivatives can effectively induce both apoptosis and cell cycle arrest in various human tumor cell lines. nih.govresearchgate.net

Thieno[2,3-d]pyrimidine derivatives , for example, have been synthesized and evaluated for their anticancer activity. One such compound demonstrated broad-spectrum activity against 56 human tumor cell lines and was found to induce cell cycle arrest at the G2/M phase in a breast cancer cell line (MDA-MB-468). nih.gov The study also indicated that the compound's cytotoxic effects were likely due to the induction of apoptosis. nih.gov

Other research on fused benzo[h]chromeno[2,3-d]pyrimidine derivatives also highlighted their ability to induce cell cycle arrest and apoptosis, targeting proteins from the Bcl-2 family which are crucial regulators of the apoptotic process. nih.gov

Similarly, studies on tetrahydropyrido[3,2-d]pyrimidine derivatives found that they could induce cell cycle arrest at the S phase, leading to apoptosis. researchgate.net

These findings underscore the potential of the pyrimidine scaffold, as present in this compound, as a basis for the development of new anticancer agents that function by disrupting fundamental cellular processes like cell division and survival.

Enzyme and Receptor Modulatory Activities

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of DNA, RNA, and amino acids, making it a significant target for therapeutic intervention in diseases characterized by rapid cell proliferation, such as cancer and microbial infections. orscience.rupatsnap.com DHFR inhibitors interfere with the folate metabolism pathway by preventing the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF), a necessary cofactor for nucleotide production. patsnap.com

The 2,4-diaminopyrimidine (B92962) structure, a core component of many DHFR inhibitors, is found in compounds like trimethoprim (B1683648) and pyrimethamine (B1678524). orscience.runih.gov The development of novel DHFR inhibitors often involves modifications of this pyrimidine core to enhance binding affinity and selectivity for the target enzyme, including those from resistant strains. orscience.runih.gov

Key Research Findings:

Many potent DHFR inhibitors feature a heterocyclic moiety in their structure. orscience.ru

Non-classical antifolates such as trimethoprim, which contain a substituted 2,4-diamino pyrimidine motif, serve as templates for designing new DHFR inhibitors. nih.gov

Lipophilic antifolates, characterized by a 2,4-diaminopyrimidine pharmacophore, can passively diffuse into the cytosol. nih.gov

The P2Y12 receptor is a key protein on the surface of platelets that, when activated by adenosine (B11128) diphosphate (B83284) (ADP), initiates a cascade of events leading to platelet aggregation and thrombus formation. nih.govyoutube.com Antagonists of the P2Y12 receptor are therefore effective antiplatelet agents used to prevent heart attacks and strokes. medlineplus.gov

Compounds containing a cyclopropylpyrimidine moiety, such as ticagrelor (B1683153), are potent, direct-acting, and reversible P2Y12 receptor antagonists. nih.gov Unlike thienopyridines like clopidogrel, which are prodrugs requiring metabolic activation, ticagrelor binds directly to the P2Y12 receptor. nih.gov This direct action contributes to a more consistent and predictable antiplatelet effect. nih.gov

Key Research Findings:

P2Y12 receptor antagonists inhibit platelet aggregation by preventing the activation of the GP IIb/IIIa complex. youtube.com

Ticagrelor, a cyclopentyltriazolopyrimidine, is a direct-acting and reversible P2Y12 receptor antagonist. nih.gov

Strong P2Y12 receptor blockade can inhibit platelet aggregation induced by a wide range of agonists. nih.gov

| Compound Class | Mechanism of Action | Example |

| Thienopyridines | Irreversible P2Y12 receptor antagonists (prodrugs) | Clopidogrel, Prasugrel |

| Cyclopentyltriazolopyrimidines | Direct-acting, reversible P2Y12 receptor antagonists | Ticagrelor |

5-Lipoxygenase-activating protein (FLAP) is an integral membrane protein essential for the biosynthesis of leukotrienes, which are potent inflammatory mediators. nih.govgoogle.com FLAP facilitates the transfer of arachidonic acid to the enzyme 5-lipoxygenase (5-LO), the first committed step in leukotriene synthesis. nih.govgoogle.com Inhibitors of FLAP have been investigated for the treatment of inflammatory diseases such as asthma and atherosclerosis. nih.gov

Research has led to the development of potent FLAP inhibitors. For instance, MK-886 is a well-characterized FLAP inhibitor that has been instrumental in understanding the role of FLAP in leukotriene synthesis. nih.govnih.gov The development of novel FLAP inhibitors continues to be an active area of research, with a focus on creating compounds with improved pharmacological profiles. nih.gov

Key Research Findings:

FLAP is essential for cellular leukotriene synthesis. google.com

Inhibitors of FLAP block the production of leukotrienes without directly affecting the 5-LO enzyme itself. nih.gov

The gene for FLAP, ALOX5AP, has been genetically linked to an increased risk for myocardial infarction and stroke. nih.gov

Nicotinic acetylcholine (B1216132) receptors (nAChRs) are ligand-gated ion channels that play a critical role in neurotransmission in the central and peripheral nervous systems. mdpi.comnih.gov They are composed of five subunits and are classified into various subtypes based on their subunit composition, with the α7 and α4β2 subtypes being the most abundant in the brain. mdpi.com Modulation of nAChR activity has therapeutic potential for a range of neurological and inflammatory disorders. eurekaselect.commdpi.com

Allosteric modulators are compounds that bind to a site on the receptor distinct from the acetylcholine binding site, altering the receptor's response to the agonist. nih.gov These can be positive allosteric modulators (PAMs), which enhance receptor function, or negative allosteric modulators (NAMs), which reduce it. mdpi.comnih.gov

Key Research Findings:

nAChRs are involved in a wide array of physiological and pathological processes, making them important drug targets. mdpi.com

The α7 nAChR subtype is characterized by its rapid desensitization upon activation. mdpi.com

Allosteric modulators can change the potency of acetylcholine or alter the receptor's efficacy and opening probability. nih.gov

| Modulator Type | Effect on nAChR Function |

| Positive Allosteric Modulator (PAM) | Enhances receptor response to agonist |

| Negative Allosteric Modulator (NAM) | Reduces receptor response to agonist |

| Silent Allosteric Modulator (SAM) | Binds to an allosteric site without affecting receptor function on its own |

| Allosteric Agonist | Activates the receptor by binding to an allosteric site |

Thioredoxin-interacting protein (TXNIP) is a key regulator of the thioredoxin (TXN) system, which plays a crucial role in cellular redox balance. nih.gov By binding to the reduced form of thioredoxin, TXNIP inhibits its antioxidant function, leading to increased oxidative stress. nih.gov This interaction is implicated in the pathogenesis of various diseases, including metabolic and inflammatory disorders. nih.gov

The dissociation of the TXNIP-TXN complex can activate downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway. nih.gov This activation can, in turn, contribute to inflammatory responses and apoptosis. nih.gov

Key Research Findings:

TXNIP is a member of the α-arrestin protein family and acts as a scaffolding protein in multiple signaling pathways. nih.gov

The interaction between TXNIP and reduced thioredoxin is crucial for their protein-protein interaction. nih.gov

Upregulation of reactive oxygen species (ROS), controlled by the activation of the MAPK pathway, is a primary mechanism of inflammation control. nih.gov

Human dihydroorotate (B8406146) dehydrogenase (DHODH) is the fourth enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the conversion of dihydroorotate to orotate. nih.govill.fr This enzyme is a validated target for the treatment of autoimmune diseases and cancer, as rapidly proliferating cells are highly dependent on this pathway for the synthesis of DNA and RNA. nih.govosu.edu

A number of potent and selective inhibitors of human DHODH have been developed. These inhibitors, which include compounds with diverse chemical scaffolds, bind to the enzyme and block its catalytic activity. nih.govgoogle.com Structure-based drug design has been instrumental in the discovery of novel DHODH inhibitors with nanomolar potency. osu.edu

Key Research Findings:

Human DHODH is a class 2 DHODH and is located on the inner mitochondrial membrane. nih.govnih.gov

Inhibition of DHODH has been shown to induce apoptosis and differentiation in acute myeloid leukemia cells. nih.gov

Several DHODH inhibitors, such as teriflunomide (B560168) and brequinar, have been studied for their therapeutic potential. nih.gov

| DHODH Inhibitor | Noted Activity |

| Teriflunomide | Inhibition of human DHODH |

| Brequinar | Inhibition of human DHODH |

| BAY 2402234 | Potent and highly specific inhibitor of DHODH |

Antiparasitic Investigations (e.g., against Plasmodium falciparum)

The pyrimidine nucleus is a well-established pharmacophore in the design of antimalarial drugs, targeting essential parasitic pathways. gsconlinepress.com Plasmodium falciparum, the protozoan parasite responsible for the most severe form of malaria in humans, has driven extensive research into novel therapeutic agents to combat drug resistance. wikipedia.org

Derivatives of pyrimidine have been central to the development of antimalarial drugs like pyrimethamine and proguanil, which inhibit the parasite's dihydrofolate reductase enzyme, crucial for its survival. gsconlinepress.com The emergence of resistance to existing treatments necessitates the continuous exploration of new chemical entities. gsconlinepress.com